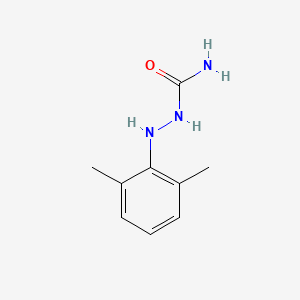

1-(2,6-Dimethylphenyl)semicarbazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2,6-dimethylanilino)urea |

InChI |

InChI=1S/C9H13N3O/c1-6-4-3-5-7(2)8(6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) |

InChI Key |

DVFKUZONNGUXFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 1 2,6 Dimethylphenyl Semicarbazide

Synthetic Routes to 1-(2,6-Dimethylphenyl)semicarbazide

The synthesis of this compound can be achieved through several strategic approaches, primarily involving hydrazine-mediated reactions and the use of isocyanate or isothiocyanate precursors. Additionally, multi-step methods are employed for creating substituted analogs that retain the core 2,6-dimethylphenyl moiety.

Hydrazine-Mediated Condensation Approaches

Hydrazine-mediated condensation represents a fundamental and widely utilized method for the synthesis of semicarbazide (B1199961) derivatives. This approach typically involves the reaction of a hydrazine (B178648) derivative with a suitable carbonyl-containing compound or a related precursor. While direct synthesis of this compound via this route is less commonly detailed in readily available literature, the general principle involves the nucleophilic attack of hydrazine on an appropriate electrophilic carbon, leading to the formation of the semicarbazide backbone. The reaction conditions can be tailored by adjusting temperature and solvent to optimize yield and purity.

A one-pot, two-step synthesis for a diverse library of 4-substituted semicarbazides has been developed. rsc.org This method involves the initial formation of a carbamate (B1207046) from an amine and a suitable reagent, followed by reaction with hydrazine hydrate. rsc.org This adaptable methodology allows for the large-scale production of various semicarbazides in good yield and purity. rsc.org

Reactions Involving Isocyanates/Isothiocyanates

A more direct and common route to this compound involves the reaction of 2,6-dimethylphenyl isocyanate with hydrazine. Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles like hydrazine. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the semicarbazide.

Similarly, 2,6-dimethylphenyl isothiocyanate can be employed as a precursor. The reaction mechanism is analogous, with the initial formation of a thiosemicarbazide (B42300), which can then be converted to the corresponding semicarbazide if desired, although this adds an extra step to the synthesis.

Table 1: Properties of 2,6-Dimethylphenyl Isocyanate

| Property | Value |

| CAS Number | 28556-81-2 |

| Linear Formula | (CH3)2C6H3NCO |

| Molecular Weight | 147.17 g/mol |

| Boiling Point | 87-89 °C/12 mmHg (lit.) |

| Density | 1.057 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5356 (lit.) |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Multi-Step Preparations of Substituted Analogues Featuring the 2,6-Dimethylphenyl Group

The synthesis of more complex analogues that feature the 2,6-dimethylphenyl group often requires multi-step synthetic sequences. These routes allow for the introduction of various substituents on the semicarbazide scaffold, enabling the fine-tuning of the molecule's properties. For instance, a research effort focused on designing N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants involved the synthesis of a series of these compounds. nih.gov This work highlights the importance of multi-step preparations to access a range of derivatives for structure-activity relationship studies. nih.gov

Chemical Transformations and Derivatization Strategies

This compound serves as a valuable building block for the synthesis of more complex molecules, primarily through reactions involving its terminal amino group and the hydrazide functionality.

Formation of Semicarbazones via Condensation with Carbonyl Compounds

One of the most characteristic reactions of semicarbazides is their condensation with aldehydes and ketones to form semicarbazones. sathyabama.ac.insathyabama.ac.in This reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal -NH2 group of the this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding semicarbazone. youtube.com

Semicarbazones are a class of compounds with significant interest due to their diverse applications. The synthesis of these derivatives is often straightforward and can be carried out under mild conditions, sometimes even in the absence of a solvent. researchgate.netasianpubs.org The reaction is typically clean with a simple work-up procedure. researchgate.net The formation of N4-(2,6-dimethylphenyl) semicarbazones has been a key step in the development of potential anticonvulsant agents. nih.gov

Table 2: Examples of Semicarbazone Synthesis

| Carbonyl Compound | Product |

| Acetone | Acetone semicarbazone |

| Benzaldehyde (B42025) | Benzaldehyde semicarbazone |

| 2-Hydroxybenzaldehyde | N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone nih.gov |

Cyclodehydration Reactions to Form Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)

This compound can undergo cyclodehydration reactions to form various heterocyclic systems, with the synthesis of 1,3,4-oxadiazoles being a prominent example. These reactions typically involve the removal of a water molecule from an acyclic precursor to form a stable five-membered ring. otterbein.edu

The general strategy involves the acylation of the terminal nitrogen of the semicarbazide, followed by cyclization. The resulting N,N'-diacylhydrazine intermediate can then be cyclized using a variety of dehydrating agents. nih.govbiointerfaceresearch.com While the precise mechanism can be complex and is still a subject of investigation, it is understood to proceed through a condensation reaction where water is eliminated as a byproduct. otterbein.edu Various reagents, including phosphorus oxychloride and polymer-supported Burgess reagent, have been employed to facilitate this transformation. biointerfaceresearch.com The 1,3,4-oxadiazole (B1194373) ring is a common motif in pharmacologically active compounds. nih.gov

In-depth Article on the Chemical Compound “this compound” Not Feasible Due to Lack of Specific Scientific Literature

An extensive search of scientific databases and chemical literature has revealed a significant lack of specific information regarding the chemical compound “this compound.” As a result, the generation of a detailed and scientifically accurate article focusing solely on its synthetic methodologies and chemo-transformations, as requested, is not possible at this time.

The available literature provides general methods for the synthesis of the broader class of compounds known as semicarbazides. These methodologies include:

The reaction of isocyanates with hydrazine. finechem-mirea.ru

A one-pot synthesis involving the reaction of an amine with a source of a carbamoyl (B1232498) group, followed by treatment with hydrazine. rsc.org

The reaction of hydrazine with urea (B33335) or its derivatives. google.comyoutube.com

The treatment of hydrazine sulfate (B86663) with potassium cyanate. prepchem.com

While it is plausible that “this compound” could be synthesized using one of these general routes, for example, by reacting 2,6-dimethylphenyl isocyanate with hydrazine, no specific procedures, reaction conditions, yields, or characterization data for this particular compound have been found in the surveyed literature.

Similarly, the search for specific chemical transformations of “this compound,” such as nucleophilic addition and cyclization reactions (e.g., pyrazole (B372694) formation from acetylacetone) or regioselective chemical modifications of its semicarbazide/semicarbazone core, did not yield any results. The scientific community has not published specific studies on the reactivity of this particular derivative.

Without documented research findings, any attempt to create an article on “this compound” would be speculative and would not meet the required standards of scientific accuracy and detail.

However, it is possible to provide a more general overview of the synthetic methodologies and chemical transformations characteristic of aryl semicarbazides. Such an article would discuss the established reactions for this class of compounds, which would likely be applicable to the 2,6-dimethylphenyl derivative.

Advanced Spectroscopic and Analytical Characterization of 1 2,6 Dimethylphenyl Semicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule. For 1-(2,6-Dimethylphenyl)semicarbazide and its derivatives, ¹H and ¹³C NMR are instrumental in confirming their synthesized structures.

Proton Nuclear Magnetic Resonance (¹H NMR)

In derivatives, the protons of the 2,6-dimethylphenyl group typically appear as a singlet for the methyl protons and a multiplet for the aromatic protons. rsc.orgchemicalbook.com The chemical shifts of the NH and NH₂ protons of the semicarbazide (B1199961) moiety are variable and can be identified by their broadness and disappearance upon D₂O exchange. The presence of these characteristic signals is a key indicator of the successful synthesis of such compounds. For instance, in a series of N⁴-(2,4-dimethylphenyl) semicarbazones, the NH proton of the semicarbazone linkage gives rise to a broad singlet. srce.hrresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N¹-(2,6-dimethylphenyl)-N⁴-(2-hydroxybenzaldehyde) semicarbazone nih.gov | Not Specified | Data not fully detailed, but described as confirming the structure. |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide chemicalbook.com | Not Specified | Aromatic Protons (m), Methyl Protons (s) |

| 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide spectrabase.com | DMSO-d₆ | Aromatic Protons (m), NH (br s), NH₂ (br s), Methyl Protons (s) |

Note: 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet. The data is illustrative of the types of signals expected.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural confirmation. As with ¹H NMR, specific ¹³C NMR data for this compound is scarce. However, data from its derivatives and related structures provide a reliable basis for predicting its spectrum.

The ¹³C NMR spectrum of a this compound derivative would be expected to show distinct signals for the carbonyl carbon of the semicarbazide group, typically in the range of 150-180 ppm. chemicalbook.com The carbons of the dimethylphenyl ring would also give rise to a set of signals in the aromatic region (around 110-150 ppm), with the methyl carbons appearing at a much higher field (around 15-25 ppm).

Table 2: Representative ¹³C NMR Spectral Data for Semicarbazide Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-Phenylsemicarbazide chemicalbook.com | Not Specified | Aromatic Carbons, Carbonyl Carbon |

| Various Aldehyde and Imine Derivatives rsc.org | DMSO-d₆ | Carbonyl/Imine Carbon (189-193 ppm), Aromatic/Olefinic Carbons (102-164 ppm), Methyl Carbons (19-56 ppm) |

Note: This table provides a general range of chemical shifts observed for related structures to infer the expected spectrum of the target compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This technique is crucial for the unambiguous identification of a newly synthesized compound. For this compound and its derivatives, HRMS would be used to confirm the molecular formula by matching the experimentally determined exact mass to the calculated theoretical mass.

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. The fragmentation of this compound in EIMS would likely involve cleavage of the bonds within the semicarbazide chain and loss of the methyl groups from the phenyl ring, providing valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. amazonaws.comnih.govcapes.gov.br This technique is particularly useful for the analysis of complex mixtures and for the determination of compounds in biological and environmental samples. nih.gov

For the analysis of semicarbazide and its derivatives, LC-MS, often in tandem with another mass spectrometer (LC-MS/MS), provides high selectivity and sensitivity. amazonaws.comnih.gov The use of an isotopically labeled internal standard, such as [¹³C,¹⁵N₂] semicarbazide, allows for accurate quantification by correcting for any sample loss during extraction and analysis. nih.govlgcstandards.com Derivatization with reagents like 2-nitrobenzaldehyde (B1664092) is often employed to improve the chromatographic properties and detection of semicarbazide. nih.gov Sensitive LC-MS/MS methods have been developed for the analysis of related compounds like 2,6-dimethylaniline, a potential metabolite or precursor. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a cornerstone technique for the structural elucidation of this compound and its derivatives. It provides valuable information about the functional groups present in the molecule.

The infrared spectrum of this compound and its derivatives is characterized by several key absorption bands that correspond to specific vibrational modes of the molecule. While a definitive spectrum for this compound is not publicly available, the expected characteristic peaks can be inferred from the spectra of semicarbazide, its hydrochloride salt, and related N-aryl semicarbazide structures nist.govspectrabase.comrsc.orgthermofisher.com.

The primary functional groups giving rise to distinct IR absorptions are the N-H bonds of the hydrazine (B178648) and amide moieties, the C=O (carbonyl) group of the semicarbazide core, and the C-N bonds, as well as the vibrations associated with the 2,6-dimethylphenyl ring.

Key expected vibrational frequencies for this compound would include:

N-H Stretching: Multiple bands are expected in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) groups. In semicarbazones, these bands are often observed between 3471 and 3192 cm⁻¹ scirp.org.

C-H Stretching: Aromatic C-H stretching vibrations from the dimethylphenyl ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band, characteristic of the carbonyl group, is expected in the range of 1680-1700 cm⁻¹. For comparison, a synthesized semicarbazone derivative showed a strong C=O stretch at 1687 cm⁻¹ scirp.org.

N-H Bending (Amide II band): This band, arising from the bending of the N-H bond coupled with C-N stretching, typically appears around 1580-1620 cm⁻¹ scirp.org.

C-N Stretching: These vibrations occur in the fingerprint region, generally between 1400 and 1450 cm⁻¹ scirp.org.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted aromatic ring can provide information about the substitution pattern and are expected in the region below 900 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | Medium-Strong |

| C-H (Aromatic) | Stretching | > 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | < 3000 | Medium-Weak |

| C=O (Amide I) | Stretching | 1680 - 1700 | Strong |

| N-H (Amide II) | Bending | 1580 - 1620 | Medium |

| C-N | Stretching | 1400 - 1450 | Medium |

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice youtube.com.

While the specific crystal structure of this compound is not documented in the searched literature, analysis of closely related structures provides insight into the likely crystallographic parameters. For instance, derivatives containing the 2,6-dimethylphenyl moiety, such as (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol (B129727) monosolvate and N-(2,6-Dimethylphenyl)acetamide, have been characterized nih.govresearchgate.net. These structures often crystallize in monoclinic or orthorhombic space groups.

In a related derivative, 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the dihedral angles between the central plane and the two dimethylphenyl rings are significant, at 60.94(7)° and 88.08(7)°, indicating a non-planar conformation largely influenced by the steric bulk of the methyl groups nih.gov. A similar steric effect would be expected in this compound, forcing the dimethylphenyl ring to be twisted out of the plane of the semicarbazide moiety.

The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. In semicarbazide derivatives, the N-H groups act as hydrogen bond donors, and the carbonyl oxygen serves as a primary hydrogen bond acceptor, often leading to the formation of chains or layered structures researchgate.net.

Table 2: Representative Crystallographic Data for a Derivative, (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈N₂O₂·CH₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3519 (5) |

| b (Å) | 28.4173 (19) |

| c (Å) | 7.8982 (5) |

| β (°) | 94.481 (2) |

| Volume (ų) | 1645.06 (19) |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Reaction Progression Monitoring

Chromatographic techniques are indispensable for the analysis of this compound and its derivatives, enabling both the assessment of sample purity and the real-time monitoring of synthesis reactions.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction libretexts.orgwikipedia.org. In the synthesis of semicarbazide derivatives, a TLC plate is spotted with the starting material, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The choice of eluent (mobile phase) is critical for achieving good separation. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) libretexts.org. Visualization can often be achieved under UV light, especially given the aromatic nature of the dimethylphenyl group wikipedia.org. TLC can also be used as a solid-state sensor for certain derivatives rsc.org.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity determination of semicarbazide derivatives ijrpc.com. A reversed-phase HPLC method is typically employed, using a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer ijrpc.comsielc.com. For example, a stability-indicating HPLC method for a semicarbazone derivative utilized a mobile phase of methanol and water (70:30 v/v) with UV detection at 285 nm ijrpc.com. Such methods are crucial for separating the main compound from any impurities or degradation products, allowing for accurate quantification and purity assessment. For analytes like semicarbazide, derivatization with reagents such as 2-formylphenylboronic acid can be used to enhance detection by fluorescence dntb.gov.uaresearchgate.net.

Gas Chromatography (GC) can also be applied, particularly for more volatile derivatives. However, due to the polar nature and lower volatility of semicarbazides, derivatization is often necessary to convert the analyte into a more volatile form suitable for GC analysis research-solution.comresearchgate.net. This can be achieved through reactions like silylation or acylation, which cap the active hydrogen atoms on the N-H groups, reducing polarity and increasing volatility research-solution.com.

Table 3: Typical Chromatographic Methods for Semicarbazide Derivatives

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase / Conditions | Detection |

| TLC | Reaction Monitoring | Silica Gel | Hexanes:Ethyl Acetate mixtures | UV Light |

| HPLC | Purity Assessment | C18 Reversed-Phase | Methanol/Acetonitrile and Water | UV/Vis, Fluorescence |

| GC | Analysis of Volatiles | - | Requires prior derivatization | FID, MS |

Theoretical and Computational Investigations of 1 2,6 Dimethylphenyl Semicarbazide Architectures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 1-(2,6-Dimethylphenyl)semicarbazide derivatives. These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic parameters.

One key area of investigation is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For instance, in studies of related semicarbazone derivatives, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to compute these values. The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For many semicarbazide (B1199961) derivatives, the HOMO is often localized over the phenyl ring and the semicarbazide moiety, while the LUMO is distributed over the imine bond and adjacent atoms.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the context of this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the semicarbazide group, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Representative Quantum Chemical Parameters for a Semicarbazide Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capacity |

| LUMO Energy | -1.2 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.3 | Reactivity and stability |

| Dipole Moment | 3.5 D | Polarity of the molecule |

Note: These are representative values for a related semicarbazone and serve for illustrative purposes.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like this compound.

Docking studies have been performed on various derivatives of semicarbazides to explore their interactions with specific biological targets. For example, in the context of anticonvulsant activity, semicarbazone derivatives have been docked into the active sites of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). The binding affinity, typically expressed as a docking score or binding energy, indicates the stability of the ligand-receptor complex.

The interactions observed in these docking simulations are often detailed, highlighting the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound derivatives, the semicarbazide moiety is frequently involved in hydrogen bonding with amino acid residues in the target's active site. The 2,6-dimethylphenyl group, being hydrophobic, is likely to engage in hydrophobic interactions with nonpolar residues. The strength and number of these interactions are key determinants of the compound's predicted biological activity.

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of compounds exhibiting a particular biological activity, a pharmacophore model can be generated to represent the common features responsible for their interaction with a biological target. While specific models for this compound are not extensively detailed in public literature, the general approach for related semicarbazones with anticonvulsant properties has been described.

A typical pharmacophore model for anticonvulsant semicarbazones might consist of:

An aromatic ring feature.

One or two hydrogen bond acceptors.

A hydrogen bond donor.

A hydrophobic group.

The this compound structure fits this general model well. The dimethylphenyl group provides the aromatic and hydrophobic features, while the semicarbazide moiety contains hydrogen bond donors and acceptors. These models can then be used to screen large virtual libraries of compounds to identify new potential drug candidates or to guide the de novo design of novel molecules with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized compounds.

For semicarbazone derivatives, 2D-QSAR and 3D-QSAR studies have been conducted to understand the structural requirements for their anticonvulsant activity. These studies utilize various molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as dipole moment and partial charges on atoms.

Thermodynamic descriptors: Like molar refractivity and logP (a measure of lipophilicity).

The resulting QSAR equations can highlight which properties are most influential for biological activity. For instance, a QSAR model might reveal that higher lipophilicity and the presence of a hydrogen bond donor are positively correlated with anticonvulsant effects. This information is invaluable for the rational design of more potent analogs of this compound.

In Silico Prediction of Molecular Properties and Biological Activities (e.g., PASS, Molinspiration)

Various online tools and software packages are available for the in silico prediction of molecular properties and biological activities. These platforms use pre-existing models and large databases of chemical structures and their known activities to make predictions for new compounds.

Molinspiration is a popular tool for calculating important molecular properties related to drug-likeness, such as logP, molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These properties are often evaluated against established rules like Lipinski's Rule of Five, which helps to assess the potential for a compound to be an orally active drug.

Prediction of Activity Spectra for Substances (PASS) is another powerful tool that predicts a wide range of biological activities for a given chemical structure. The output is a list of potential activities with a corresponding probability to be active (Pa) and probability to be inactive (Pi). For a compound like this compound, a PASS prediction could suggest potential activities such as anticonvulsant, anti-inflammatory, or antimicrobial, based on its structural similarity to known active compounds. These predictions can help to prioritize compounds for further experimental testing.

Table 2: Predicted Molecular Properties and Drug-Likeness for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 179.23 g/mol | Compliant (< 500) |

| LogP | 1.5 | Compliant (< 5) |

| Number of Hydrogen Bond Donors | 3 | Compliant (≤ 5) |

| Number of Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Compliant (< 140 Ų) |

Note: These values are calculated based on the chemical structure and may vary slightly between different prediction software.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Molecular and Cellular Mechanisms of Action of 1 2,6 Dimethylphenyl Semicarbazide Derivatives Non Clinical Investigations

Modulation of Intracellular Trafficking Pathways

Derivatives of 1-(2,6-dimethylphenyl)semicarbazide have been shown to interfere with the intricate pathways of intracellular trafficking, which are vital for the normal functioning of cells. These pathways are responsible for the movement of molecules within the cell, and their disruption can have profound effects on cellular homeostasis.

A notable derivative, 4-bromobenzaldehyde (B125591) N-(2,6-dimethylphenyl)semicarbazone, also known as Endosome Guardian Agent (EGA), has been identified as a potent inhibitor of endosomal trafficking. medchemexpress.comnih.gov Endosomes are membrane-bound organelles that play a crucial role in sorting and transporting substances that enter the cell. The maturation of early endosomes into late endosomes is a critical step for the degradation of many molecules. nih.govnih.gov

EGA specifically disrupts the transition from early endosomes, marked by the protein EEA1, to late endosomes/lysosomes, which are characterized by the protein LAMP1. researchgate.netfrontiersin.org This inhibition is not due to a general disruption of cellular processes, as EGA does not affect the acidification of endosomes, a mechanism distinct from other inhibitors like bafilomycin A1. nih.govresearchgate.net The precise molecular target of EGA remains to be fully elucidated, but its action leads to the accumulation of substances within the early endosomal compartment. nih.gov This blockage prevents the transport of certain toxins and viruses that rely on the acidic environment of late endosomes to enter the cell's cytoplasm. nih.govmerckmillipore.com

The inhibitory effect of EGA on endosomal maturation has been demonstrated across various cell types and against multiple pathogens that exploit this pathway for entry. medchemexpress.comnih.gov

The inhibition of early-to-late endosome transition by derivatives like EGA directly impacts the lysosomal targeting and subsequent degradation of cellular components, including cell surface receptors. medchemexpress.com A prime example is the Epidermal Growth Factor (EGF) Receptor (EGFR). Under normal conditions, upon binding to its ligand, EGF, the EGFR is internalized and transported through the endosomal pathway to the lysosome for degradation, a process that helps to terminate the signaling cascade. nih.gov

Studies have shown that EGA delays the degradation of the EGF receptor. nih.gov By blocking the maturation of early endosomes into late endosomes, EGA effectively traps the EGFR in the early endosomal compartment, preventing its delivery to the lysosome. nih.gov This results in a slowed degradation of the receptor, as observed in experiments where cells treated with EGA showed a persistence of the EGFR compared to untreated cells. nih.gov This specific action on a key signaling receptor highlights the potential of these compounds to modulate cellular signaling pathways that are dependent on receptor trafficking and turnover.

Enzyme Inhibition Studies

In addition to their effects on intracellular trafficking, derivatives of this compound have been investigated for their ability to inhibit specific enzymes. These studies have revealed a range of targets, suggesting a broader spectrum of biological activity.

Certain N-(2,6-dimethylphenyl)semicarbazone derivatives have been designed and identified as inhibitors of Gamma-Aminobutyric Acid (GABA) Transaminase. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its levels are regulated by the enzyme GABA transaminase, which is responsible for its degradation. nih.govfrontiersin.org Inhibition of this enzyme leads to an increase in GABA levels in the brain, which can have anticonvulsant effects. nih.govresearchgate.net

One particular derivative, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, has been shown to significantly increase GABA levels and inhibit GABA transaminase both in laboratory tests (in vitro) and in living organisms (ex vivo). nih.gov This inhibitory action is a key mechanism contributing to the observed anticonvulsant properties of this class of compounds. nih.gov The ability to modulate GABAergic neurotransmission through the inhibition of its primary catabolic enzyme is a significant area of research for the development of new therapeutic agents for neurological disorders like epilepsy. researchgate.net

Research has also explored the potential for semicarbazone derivatives to inhibit proteases such as Cathepsin B. nih.gov Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover and degradation. nih.gov The discovery of inhibitors for this enzyme is of therapeutic interest. nih.gov While direct studies on this compound are limited in this specific context, the broader class of semicarbazones has been investigated for such activity. The general approach involves screening libraries of related compounds to identify those with inhibitory effects against this protease. nih.gov

The thioredoxin system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in the body, crucial for maintaining cellular redox balance. researchgate.netnih.gov TrxR is a target for the development of new drugs, particularly in cancer therapy, as tumor cells often have an upregulated thioredoxin system. researchgate.net

Inhibitors of TrxR can lead to an increase in oxidative stress within cells, which can trigger cell death. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general class of semicarbazones and related compounds are known to have the potential to interact with and inhibit such enzyme systems. nih.gov The search for novel TrxR inhibitors is an active area of research, with various small molecules being investigated for their potential to disrupt this critical cellular pathway. researchgate.netnih.gov

Interactive Data Tables

Table 1: Summary of Molecular and Cellular Mechanisms

| Mechanism | Specific Target/Process | Key Findings | Example Derivative |

|---|---|---|---|

| Modulation of Intracellular Trafficking | Inhibition of early-to-late endosome transition | Blocks the maturation of early endosomes to late endosomes/lysosomes. researchgate.netfrontiersin.org | EGA (4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone) |

| Effects on lysosomal targeting and receptor degradation | Delays the degradation of the EGF Receptor by trapping it in early endosomes. nih.gov | EGA | |

| Enzyme Inhibition | Gamma-Aminobutyric Acid (GABA) Transaminase Inhibition | Increases GABA levels by inhibiting its degradation, showing anticonvulsant potential. nih.gov | N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone |

| Cathepsin B Inhibition | Investigated as potential inhibitors of this lysosomal cysteine protease. nih.gov | Semicarbazone derivatives | |

| Thioredoxin Reductase Inhibition | Explored as potential inhibitors to induce oxidative stress. researchgate.netnih.gov | Semicarbazone derivatives |

Inhibition of Other Enzyme Systems (e.g., Aldose Reductase, Tyrosinase)

Derivatives of this compound have been investigated for their inhibitory effects on various enzyme systems, notably aldose reductase and tyrosinase. These enzymes are implicated in a range of pathological conditions, and their inhibition represents a key therapeutic strategy.

Aldose Reductase Inhibition:

Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.govopenmedicinalchemistryjournal.com The inhibition of this enzyme is a major therapeutic goal to prevent or ameliorate these conditions. openmedicinalchemistryjournal.com While direct studies on this compound are limited, research on structurally similar thiosemicarbazone derivatives provides significant insights.

A study on adamantyl-thiosemicarbazones identified a compound bearing a 2,6-dimethylphenyl group as a potent inhibitor of aldose reductase (ALR2). documentsdelivered.com This derivative, compound 3m , demonstrated an IC50 value of 1.37 ± 0.92 µM for ALR2, which is more potent than the reference standard, sorbinil (B39211) (IC50 = 3.14 ± 0.02 μM). documentsdelivered.com The study also noted that this compound inhibited the related enzyme aldehyde reductase (ALR1) with an IC50 value of 7.04 ± 2.23 µM. documentsdelivered.com Molecular docking studies suggested a putative binding mechanism of these inhibitors with the ALR2 enzyme. documentsdelivered.com

Table 1: Aldose Reductase Inhibition by Adamantyl-Thiosemicarbazone Derivatives

| Compound | Substitution | ALR2 IC50 (µM) | ALR1 IC50 (µM) |

|---|---|---|---|

| 3m | 2,6-dimethylphenyl | 1.37 ± 0.92 | 7.04 ± 2.23 |

| 3g | 2-methylphenyl | 3.55 ± 0.26 | 7.26 ± 0.39 |

| 3a | phenyl | 3.99 ± 0.38 | 7.75 ± 0.28 |

| Sorbinil | - | 3.14 ± 0.02 | - |

Data sourced from a study on adamantyl-thiosemicarbazones. documentsdelivered.com

The structural similarity between thiosemicarbazones and semicarbazides suggests that this compound derivatives could also be effective aldose reductase inhibitors, representing a promising area for further investigation.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. nih.govnih.gov Research has shown that alkylidenethiosemicarbazide compounds can be potent tyrosinase inhibitors. documentsdelivered.com One study reported a series of these compounds with significant inhibitory activities, with one derivative exhibiting an IC50 value as low as 0.086 µM. documentsdelivered.com

While specific studies on this compound derivatives as tyrosinase inhibitors are not extensively documented, the general class of thiosemicarbazones has been reviewed for this activity. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of novel tyrosinase inhibitors.

Protein and Receptor Interaction Analyses

The biological effects of this compound derivatives are also mediated through their interactions with various proteins and receptors, leading to the modulation of critical cellular pathways.

Host-targeted therapies represent a promising strategy for treating infectious diseases by modulating host pathways that pathogens rely on for replication and survival. nih.govfrontiersin.org This approach is less prone to the development of drug resistance compared to therapies that directly target the pathogen. nih.gov While direct evidence for the use of this compound derivatives as host-targeted interventions against pathogen entry is still emerging, their known effects on host cell components, such as ion channels, suggest potential applications in this area.

For instance, the modulation of host ion channels is a known strategy for inhibiting the entry and replication of certain viruses. The established anticonvulsant activity of N-(2,6-dimethylphenyl)-substituted semicarbazones, which is often linked to the modulation of sodium channels, points towards a potential mechanism for host-targeted antiviral therapy. nih.govacs.org Further research is warranted to explore the direct application of these compounds in preventing pathogen entry and intoxication by targeting host cellular factors.

Nur77, an orphan nuclear receptor, is a key regulator of cell growth, differentiation, and apoptosis and is considered a promising target for cancer therapy. nih.govnih.gov A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives have been designed and synthesized as modulators of Nur77. nih.govnih.gov

In one study, a lead compound from this series, 9h , was found to upregulate the expression of Nur77 and trigger its nuclear export, leading to Nur77-mediated apoptosis in cancer cells. nih.govnih.gov Molecular docking studies revealed that this compound could bind to the active pocket of Nur77, with the interaction being stabilized by hydrogen bonding and hydrophobic interactions. nih.gov These findings indicate that semicarbazide derivatives can serve as a scaffold for the development of potent Nur77 modulators for anti-tumor applications. nih.govnih.gov

The anticonvulsant properties of N-(2,6-dimethylphenyl)-substituted semicarbazones strongly suggest an interaction with neuronal voltage-dependent sodium channels. nih.govacs.orgnih.gov A study focused on the design of N4-(2,6-dimethylphenyl) semicarbazones as anticonvulsants found that these compounds were highly effective in the maximal electroshock (MES) test, a model where activity is often predictive of sodium channel blockade. nih.govacs.org

One of the standout compounds, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone (compound 9 ), emerged as a broad-spectrum anticonvulsant. nih.govacs.org Further research on compounds with a similar N-(2,6-dimethylphenyl) moiety, such as ameltolide (B1667027) analogues, has established a clear relationship between their anticonvulsant activity in the MES test and their ability to interact with neuronal voltage-dependent sodium channels. nih.gov This suggests that the anticonvulsant effects of these semicarbazone derivatives are likely a direct result of their interaction with these channels. nih.gov The study of mexiletine (B70256) analogues, which also contain a 2,6-dimethylphenoxy group, further supports the role of this structural motif in sodium channel blocking. uniba.it

Table 2: Anticonvulsant Activity of Ameltolide Analogues with N-(2,6-dimethylphenyl) Group

| Compound | Chemical Class | Anticonvulsant ED50 in MES test (µmol/kg, oral, rats) |

|---|---|---|

| 1 | N-(2,6-dimethylphenyl)benzamide | 52 |

| 2 (ameltolide) | N-(2,6-dimethylphenyl)benzamide | 135 |

| 3 | N-(2,6-dimethylphenyl)benzamide | 284 |

| 8 | N-(2,6-dimethylphenyl)phthalimide | 231 |

| 9 | N-(2,6-dimethylphenyl)phthalimide | 131 |

| 10 | N-(2,6-dimethylphenyl)phthalimide | 25 |

Data sourced from a study on ameltolide analogues. nih.gov

Modulation of Intracellular Signaling Cascades

The interaction of this compound derivatives with cellular components can lead to the modulation of various intracellular signaling cascades, including those involved in immune and inflammatory responses.

Toll-like receptor 7 (TLR7) is a key component of the innate immune system that recognizes single-stranded viral RNA, leading to the production of type I interferons (IFNs), such as IFNα. nih.gov The modulation of TLR7-mediated signaling is a potential therapeutic strategy for various diseases, including viral infections and autoimmune disorders.

Currently, there is a lack of published research specifically investigating the impact of this compound or its derivatives on TLR7-mediated IFNα expression. This represents a significant gap in the understanding of the immunomodulatory potential of this class of compounds. Future studies are needed to elucidate whether these molecules can act as agonists or antagonists of TLR7 and to what extent they can modulate the downstream production of IFNα and other cytokines. Such investigations would be crucial for determining their potential utility in conditions where TLR7 signaling is dysregulated.

Alteration of Key Signaling Molecules (e.g., IKKα/β, STAT1, p38, IκBα)

Research into the specific effects of this compound and its direct derivatives on key inflammatory and stress-activated signaling pathways, such as those involving IKKα/β, STAT1, p38, and IκBα, is an emerging area of investigation. While direct evidence remains limited for the parent compound, studies on related derivatives provide insights into potential mechanisms.

One notable derivative, 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, has been identified as a selective inhibitor of endosomal trafficking pathways. researchgate.net This process is critical for the function of various cellular receptors that can, in turn, influence signaling cascades. For instance, the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to play a role in endolysosomal fission and volume control. nih.gov Inhibition of endosomal trafficking could therefore indirectly modulate p38 signaling.

Furthermore, the NF-κB pathway, which is regulated by the inhibitor IκBα and the activating kinase complex IKKα/β, is a central mediator of inflammatory responses. While direct modulation by this compound derivatives has not been explicitly demonstrated, the known anti-inflammatory properties of some semicarbazones suggest a potential for interaction with this pathway. For example, the general NF-κB inhibitor, Bay11, has been shown to block both canonical and alternative NF-κB pathways. nih.gov

The table below summarizes the potential, though not yet directly confirmed, interactions between this compound derivatives and key signaling molecules based on the mechanisms of related compounds.

| Signaling Molecule | Potential Effect of Derivatives | Rationale/Related Findings |

| IKKα/β | Potential Inhibition | As key regulators of the NF-κB pathway, their inhibition would align with the anti-inflammatory potential of semicarbazones. |

| STAT1 | No direct evidence | Current research has not established a link between this compound class and the JAK-STAT pathway. |

| p38 | Potential Modulation | The known role of p38 MAPK in endosomal trafficking suggests that inhibitors of this process could alter p38 activity. nih.gov |

| IκBα | Potential Stabilization | Inhibition of IKKα/β would prevent the degradation of IκBα, thus keeping NF-κB in an inactive state. |

Mechanisms of Apoptosis Induction (e.g., PARP Cleavage)

Apoptosis, or programmed cell death, is a critical cellular process. A key hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases. nih.gov This cleavage, which generates an 89-kDa catalytic fragment and a 24-kDa DNA-binding domain, is a well-established marker of apoptotic activity. nih.govnih.gov

While direct studies on this compound inducing PARP cleavage are not yet available, research on other semicarbazone derivatives suggests a potential for pro-apoptotic activity. For instance, a semicarbazone derivative of curcumin (B1669340) has been investigated as a potent inhibitor of Abl-kinase, a key modulator of cell growth and apoptosis. nih.gov The inhibition of such kinases can trigger apoptotic pathways.

The process of PARP cleavage itself is intricately linked to caspase activation. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov The cleavage of PARP by caspases, particularly caspase-3 and caspase-7, serves to prevent DNA repair and conserve cellular energy (in the form of NAD+) for the completion of the apoptotic program. nih.govnih.gov

The potential mechanisms by which this compound derivatives might induce apoptosis are summarized in the table below, drawing parallels from related compounds and general apoptotic pathways.

| Apoptotic Event | Potential Role of Derivatives | Supporting Evidence/Context |

| Caspase Activation | Potential Inducer | Inhibition of survival kinases like Abl-kinase by related semicarbazones can lead to the activation of initiator and effector caspases. nih.gov |

| PARP Cleavage | Potential Consequence of Caspase Activation | As a downstream event of caspase activation, PARP cleavage would be an expected outcome if the derivatives induce apoptosis. nih.govnih.gov |

Interference with Core Biochemical Processes (e.g., Deoxyribonucleotide Synthesis, Cell Wall Biosynthesis)

Semicarbazone derivatives, as a class of compounds, have been reported to interfere with fundamental biochemical processes in various organisms. This interference is a key aspect of their observed antimicrobial activities.

General studies on semicarbazones have indicated their potential to disrupt processes such as deoxyribonucleotide synthesis and cell wall biosynthesis. nih.gov The fungal cell wall, in particular, is a well-established target for antifungal agents due to its absence in human cells. nih.govnih.govnih.gov Compounds that inhibit the synthesis of critical cell wall components like β-(1-3)-glucan or chitin (B13524) can lead to fungal cell death. nih.gov

While specific studies on the 1-(2,6-dimethylphenyl) moiety are needed, the broader class of semicarbazones provides a framework for understanding their potential mechanisms of action.

The table below outlines the potential interference of this compound derivatives with core biochemical processes based on the known activities of the broader semicarbazone class.

| Biochemical Process | Potential Interference by Derivatives | Rationale/General Findings for Semicarbazones |

| Deoxyribonucleotide Synthesis | Potential Inhibition | Semicarbazones have been generally reported to interfere with this vital process, contributing to their antimicrobial effects. nih.gov |

| Cell Wall Biosynthesis | Potential Inhibition | As a known target for antifungal agents, the inhibition of cell wall synthesis is a plausible mechanism for any observed antifungal activity of these derivatives. nih.govnih.govnih.gov |

Structure Activity Relationship Sar and Structure Function Studies of 1 2,6 Dimethylphenyl Semicarbazide Derived Compounds

Critical Role of the 2,6-Dimethylphenyl Moiety in Eliciting Biological Activity

The 2,6-dimethylphenyl group is a cornerstone of the biological activity observed in this class of compounds. Research has consistently shown that this specific substitution pattern is optimal for activity. nih.gov The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring is crucial for creating a specific three-dimensional conformation that is essential for interacting with the biological target.

This steric hindrance provided by the dimethyl substitution is believed to orient the molecule correctly within the binding site of its target receptor. For instance, in the context of anticonvulsant activity, this moiety is a key component of the pharmacophore model, which outlines the essential features required for a molecule to exhibit this effect. nih.gov The N-(2,6-dimethylphenyl)pyridinedicarboximides, for example, have shown significant activity against maximal electroshock (MES) induced seizures, underscoring the importance of this specific structural feature. nih.gov

| Compound | Modification | Effect on Potency | Reference |

|---|---|---|---|

| 1-(2,6-Dimethylphenyl)semicarbazone derivative | 2,6-dimethyl substitution on the N4-phenyl ring | Optimal for activity | nih.gov |

| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Maintained the 2,6-dimethylphenyl moiety | Exhibited significant anti-MES activity | nih.gov |

Influence of Substituent Effects on Adjacent Aromatic Rings

The nature and position of substituents on the aromatic rings adjacent to the semicarbazone core significantly modulate the biological activity of the resulting compounds. The addition of different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target receptor.

For instance, the presence of electron-withdrawing groups like fluoro, chloro, bromo, and nitro groups on the aryl hydrophobic pocket has been found to be a common feature in active anticonvulsant agents. nih.gov In a series of 5,7-dibromoisatin semicarbazone derivatives, compounds with a 4-chlorophenyl or a 3-chloro-4-fluorophenyl substituent at the N4 position of the semicarbazide (B1199961) moiety showed prominent anticonvulsant effects. nih.gov These findings highlight the importance of carefully selecting substituents to fine-tune the pharmacological profile of the lead compound. Computational studies have also been employed to understand how substituent effects influence the stability, physicochemical properties, and chemical reactivity of related derivatives. rsc.org

Correlation of Molecular Hydrophilicity with Bioactivity and Selectivity Profiles

The balance between hydrophilicity and lipophilicity (hydrophobicity) is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. In the context of 1-(2,6-dimethylphenyl)semicarbazide derivatives, molecular hydrophilicity has been shown to correlate with both bioactivity and selectivity.

Studies on novel hydroxy semicarbazone derivatives have suggested that the presence of hydrophilic substituents on the aromatic ring is important for antibacterial activity. nih.gov For example, a 2-carboxy substituted benzophenone (B1666685) derivative displayed higher activity than its unsubstituted counterpart. nih.gov Similarly, a 4-methoxy-substituted acetophenone (B1666503) derivative showed greater potency than the unsubstituted version. nih.gov This suggests that increasing the hydrophilicity can enhance the interaction with certain biological targets or improve the compound's solubility and distribution. The anticonvulsant activity of semicarbazones is also influenced by the hydrophilic and hydrophobic interactions with their target, which is often suggested to be the sodium ion channel. nih.gov

| Compound | Substituent | Impact on Activity | Reference |

|---|---|---|---|

| Benzophenone derivative 2 | 2-carboxy (hydrophilic) | Higher activity than unsubstituted derivative 1 | nih.gov |

| Acetophenone derivative 6 | 4-methoxy (hydrophilic) | Higher potency than unsubstituted analog 5 | nih.gov |

Design Principles Based on Pharmacophore Hybridization and Scaffold Hopping

Modern drug design often employs sophisticated strategies like pharmacophore hybridization and scaffold hopping to discover novel and more effective therapeutic agents. These principles have been successfully applied to the design of compounds derived from this compound.

Pharmacophore hybridization involves combining the key structural features (pharmacophores) from two or more different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. researchgate.netnih.gov For example, N4-(2,6-dimethylphenyl)semicarbazones were designed as pharmacophore hybrids of aryl semicarbazones and ameltolide (B1667027), resulting in compounds with significant anticonvulsant activity. nih.gov This approach allows for the rational design of molecules that can interact with multiple targets or have improved affinity for a single target.

Scaffold hopping is a technique used to replace the central core structure (scaffold) of a molecule with a different one while maintaining the original's biological activity. researchgate.net The goal is to identify new chemical entities with improved properties, such as better potency, reduced toxicity, or a more favorable pharmacokinetic profile. This strategy encourages the exploration of novel chemical spaces and can lead to the discovery of compounds with completely different core structures that still bind to the same biological target.

Optimization Strategies for Potency and Specificity Based on SAR Data

The wealth of data generated from structure-activity relationship studies provides a solid foundation for optimizing the potency and specificity of this compound derivatives. By systematically analyzing how different structural modifications affect biological activity, medicinal chemists can devise targeted strategies for improvement.

One key optimization strategy involves the targeted modification of substituents on the aromatic rings. As discussed earlier, the introduction of specific electron-withdrawing groups can enhance anticonvulsant activity. nih.gov Further optimization can be achieved by exploring a wider range of substituents and their positions on the ring to maximize potency and minimize off-target effects.

Another approach is the fine-tuning of the semicarbazone core. While the core itself is essential, minor modifications, such as methylation at the N2-position, have been shown to be tolerated without a significant loss of bioactivity. nih.gov This opens up possibilities for further derivatization to improve properties like solubility or metabolic stability.

Furthermore, the insights gained from SAR studies can guide the design of more selective compounds. By understanding the structural requirements for interacting with a specific target, it becomes possible to design molecules that fit precisely into the binding site of the desired receptor while avoiding interactions with other receptors that could lead to side effects. The development of a more potent N1-2-fluoro-4-bromophenyl analogue from the initial hit compound is a clear example of successful optimization based on SAR data. nih.gov

Diverse Applications in Chemical Biology and Advanced Materials Derived from 1 2,6 Dimethylphenyl Semicarbazide

Antimicrobial and Antiviral Research (Host-Targeted Strategies)

A modern approach in combating infectious diseases involves host-targeted therapies, which aim to modulate host cell pathways that pathogens exploit for their replication and survival. This strategy offers the potential for broad-spectrum activity and a lower likelihood of resistance development compared to traditional pathogen-directed drugs. nih.govnih.gov Semicarbazones derived from 1-(2,6-dimethylphenyl)semicarbazide have emerged as significant players in this field.

Efficacy Against Bacterial Toxins (e.g., Anthrax, Diphtheria, Clostridial Toxins)

Several devastating bacterial diseases are mediated by potent protein toxins that enter host cells and exert their effects. A key host-targeted strategy involves blocking the cellular entry of these toxins. Research has identified 4-bromobenzaldehyde (B125591) N-(2,6-dimethylphenyl)semicarbazone, a compound known as EGA, as a powerful inhibitor of toxin uptake. mdpi.com

EGA was discovered through a high-throughput screen for inhibitors of anthrax lethal toxin (LT). mdpi.com It protects mammalian cells by selectively inhibiting the endosomal trafficking pathways that many toxins and viruses rely on to enter the cell cytosol. mdpi.comnih.gov This mechanism is distinct from general agents that neutralize endosomal pH, such as bafilomycin A1. mdpi.com The intact semicarbazone structure is essential for this bioactivity. nih.gov

Anthrax Toxin: EGA and its analogues have demonstrated potent inhibition of cell death induced by anthrax lethal toxin. Structure-activity relationship (SAR) studies have explored how modifications to the EGA molecule affect its potency, highlighting the importance of the N-(2,6-dimethylphenyl)semicarbazone core for bioactivity. nih.govplos.org

Diphtheria Toxin: Diphtheria toxin enters human cells via receptor-mediated endocytosis and, in the acidic environment of the endosome, its catalytic domain (DTA) translocates into the cytosol. The semicarbazone EGA has been shown to protect human cells from this toxin by specifically inhibiting this pH-dependent translocation step, without affecting the toxin's enzymatic activity or its binding to the cell surface. nih.gov

Clostridial Toxins: The protective effects of EGA extend to binary toxins produced by Clostridium species. Studies have confirmed that EGA can protect cells from the actin ADP-ribosylating toxins C2, iota, and the Clostridium difficile binary toxin (CDT), which all utilize similar acidic endosome-dependent entry pathways. nih.gov While direct research on thiosemicarbazones against Clostridium difficile has also shown promise, the host-targeted approach of EGA provides a broader spectrum of activity. nih.gov

| Compound | Modification from Parent Compound (EGA) | IC₅₀ (µM) against LT | Reference |

|---|---|---|---|

| EGA (Compound 1) | N/A (Parent Compound: 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone) | 1.4 | nih.gov |

| Compound 15 | Substitution of benzaldehyde (B42025) with 4'-bromoacetophenone | 2.5 | nih.govplos.org |

| Compound 16 | Methylation at the N²-position of the semicarbazone core | 2.0 | nih.govplos.org |

Antiviral Activity Against Acid-Dependent Viruses (e.g., Influenza A)

Many viruses, including the influenza A virus, are considered acid-dependent because they rely on the acidification of endosomes to trigger the release of their genetic material into the host cell's cytoplasm. nih.gov This critical entry step presents a target for host-directed antiviral therapies.

The same mechanism that makes the N-(2,6-dimethylphenyl)semicarbazone derivative EGA effective against bacterial toxins also confers antiviral potential. By inhibiting the endosomal trafficking pathway required for pH-dependent translocation, EGA can block the entry of multiple acid-dependent viruses. mdpi.comnih.gov This positions EGA as a representative of a class of host-targeted compounds with potential broad-spectrum antiviral activity. plos.org

Broader research into related chemical classes supports this potential. Early studies identified that certain heterocyclic thiosemicarbazones could inhibit the RNA-dependent RNA polymerase activity of influenza A and B viruses, suggesting a different, virus-targeted mechanism of action for some derivatives. mdpi.com This indicates that the (thio)semicarbazone scaffold can be modified to interfere with the influenza virus lifecycle through multiple pathways.

General Antimicrobial Properties of Semicarbazone Derivatives

Semicarbazones as a chemical class have long been recognized for their diverse biological properties, including significant antibacterial and antifungal activities. nih.govnih.gov These compounds are typically synthesized through the condensation reaction of a ketone or aldehyde with a semicarbazide (B1199961). csic.es

The antimicrobial action of semicarbazones is often attributed to their ability to interfere with essential cellular processes. One proposed mechanism is the inhibition of DNA replication, which is thought to occur through the chelation of metal ions that act as cofactors for the enzymes involved in this process. plos.org Other studies suggest interference with deoxyribonucleotide synthesis or cell wall biosynthesis. nih.gov

Numerous semicarbazone derivatives have been synthesized and evaluated against a wide range of pathogenic microbes. Studies have consistently shown their activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.complos.org The potency of these derivatives is highly dependent on the specific chemical structure, with factors like the nature of the substituents on the aromatic ring playing a crucial role. nih.gov For instance, some studies suggest that hydrophilic substituents enhance activity against Gram-negative bacteria. nih.gov Some derivatives, while not potent antibiotics on their own, have been shown to enhance the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms such as efflux pumps. mdpi.com

| Bacterial Strain | Semicarbazone Derivative | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 2-Carboxybenzophenone N-hydroxysemicarbazone | 31.25 | nih.gov |

| Pseudomonas aeruginosa | 2-Carboxybenzophenone N-hydroxysemicarbazone | 62.5 | nih.gov |

| Staphylococcus aureus | Indole Semicarbazone Derivative | 100 | nih.gov |

| Bacillus subtilis | Indole Semicarbazone Derivative | 100 | nih.gov |

| Klebsiella pneumoniae | Indole Semicarbazone Derivative | 37.5 | nih.gov |

Antiparasitic Investigations

Protozoan parasites cause debilitating and often fatal diseases that affect millions worldwide, including Chagas disease and leishmaniasis. The search for new, effective, and safe antiparasitic drugs is a global health priority. Semicarbazones and their analogues have emerged as a promising scaffold in this area of research. mdpi.comnih.gov

Activity Against Trypanosomatids (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major cause of heart disease in Latin America. nih.gov The current treatments are limited by toxicity and resistance. Both semicarbazones and their sulfur isosteres, thiosemicarbazones, have been investigated as potential agents against T. cruzi. nih.govnih.gov

Research indicates that thiosemicarbazone derivatives are generally more potent than their semicarbazone counterparts against this parasite. nih.gov A key molecular target for many of these compounds is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle, including nutrition, invasion, and evasion of the host immune response. nih.govmdpi.com A number of aryl thiosemicarbazones have been identified as potent, time-dependent inhibitors of cruzain, with some demonstrating trypanocidal (parasite-killing) activity in infected mammalian cell cultures at non-toxic concentrations. nih.govmdpi.com

Another potential mechanism involves the inhibition of the parasite's nitric oxide synthase activity. nih.gov The broad investigation into this chemical class has identified several compounds with significant trypanocidal effects, making the (thio)semicarbazone framework a productive scaffold for the development of new anti-Chagasic chemotherapy. nih.govmdpi.comresearchgate.net

| Compound Class | Specific Derivative | Target/Mechanism | Activity Noted | Reference |

|---|---|---|---|---|

| Thiosemicarbazone | 3′-Bromopropiophenone thiosemicarbazone | Cruzain Inhibition | Trypanocidal in cell culture | nih.gov |

| Thiosemicarbazone | 4-N-(2'-methoxy styryl)-thiosemicarbazone | Nitric Oxide Synthase Inhibition | Potent trypanocidal effect against amastigotes | nih.gov |

| Thiosemicarbazone | 5-[nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone | Not specified | High antiparasitic activity against epimastigotes | researchgate.net |

| Semicarbazone | LASSBio-1483 | Not specified | Dual trypanocidal and leishmanicidal activity | nih.gov |

Efficacy Against Leishmania Species

Leishmaniasis is a complex of diseases caused by protozoan parasites of the genus Leishmania. The development of new treatments is urgently needed due to the toxicity and growing resistance to current drugs. plos.org Semicarbazones and related derivatives are being actively explored as a source of new antileishmanial leads. nih.govmdpi.comnih.gov

Synthetic compounds featuring the semicarbazone scaffold have demonstrated significant leishmanicidal activity, proving effective against both the extracellular promastigote and intracellular amastigote forms of the parasite. nih.gov One of the primary mechanisms of action is the inhibition of essential parasite enzymes, such as cysteine proteases, which are vital for parasite survival and virulence. nih.govplos.org For example, the semicarbazone CP229988 was identified as a novel and specific inhibitor of a Leishmania mexicana cysteine protease. nih.govplos.org Other studies suggest that these compounds can induce programmed cell death (apoptosis) and autophagy in the parasite. nih.gov

In vivo studies have substantiated the potential of this chemical class. One semicarbazone derivative, referred to as compound "2g", significantly reduced lesion size and parasite burden in a mouse model of cutaneous leishmaniasis caused by L. amazonensis. nih.gov Furthermore, some compounds, such as LASSBio-1483, have shown valuable dual efficacy against both Leishmania and Trypanosoma parasites, highlighting the versatility of the semicarbazone framework in antiparasitic drug discovery. nih.gov

| Compound | Parasite Species | Mechanism/Target | Activity Noted | Reference |

|---|---|---|---|---|

| Semicarbazone "2g" | L. amazonensis | Induction of apoptosis and autophagy | Reduced lesion size and parasite load in vivo (mice) | nih.gov |

| Semicarbazone "CP229988" | L. mexicana | Inhibition of cysteine protease CPB | Good activity and high specificity in biochemical assays | nih.govplos.org |

| Thiosemicarbazone "9i" | L. chagasi | Trypanothione Reductase (putative) | IC₅₀ = 0.6 µM against amastigotes | nih.gov |

| Semicarbazone "LASSBio-1483" | Leishmania sp. | Not specified | Potency similar to pentamidine | nih.gov |

Antioxidant Properties and Mechanisms

An extensive search for data on the antioxidant capabilities of this compound yielded no specific results. Consequently, the following subsections remain unaddressed due to the absence of published research.

Coordination Chemistry and Metal Complex Formation

This compound and its Thiosemicarbazide (B42300) Analogues as Chelating Ligands for Transition Metals

Semicarbazones and their sulfur-containing analogues, thiosemicarbazones, are a well-established class of versatile chelating ligands in coordination chemistry. researchgate.netnih.govijnrd.org These molecules are synthesized through the condensation reaction of a semicarbazide or thiosemicarbazide with a suitable aldehyde or ketone. nih.gov The resulting semicarbazone contains multiple donor atoms, typically nitrogen and oxygen (or sulfur in thiosemicarbazones), which allows them to bind effectively to transition metal ions, forming stable metal complexes. nih.govnih.gov

This compound, upon condensation, forms semicarbazone ligands that possess the characteristic azomethine (C=N) group and amide functionality. The key donor sites for coordination with a metal ion are the azomethine nitrogen and the carbonyl oxygen. The ligand can exist in keto-enol tautomeric forms, and upon deprotonation of the amide proton in the enol form, it can act as an anionic ligand, which further stabilizes the resulting metal complex. researchgate.net

The general structure of these ligands allows them to coordinate to metal centers in several ways, most commonly as bidentate ligands using the (O, N) donor set. nih.gov If additional donor atoms are present in the aldehyde or ketone precursor, they can exhibit tridentate or higher coordination modes. nih.govresearchgate.net The thiosemicarbazone analogues, where the carbonyl oxygen is replaced by a sulfur atom, are also potent ligands, typically coordinating through the sulfur and azomethine nitrogen atoms (S, N). ijnrd.orgnih.gov This S, N donor set makes them effective chelators for a wide range of soft and borderline transition metal ions. The coordination significantly alters the electronic and structural properties of the parent organic molecule. nih.gov

The table below summarizes the general coordination behavior of semicarbazone and thiosemicarbazone ligands with various transition metals, which is applicable to derivatives of this compound.

| Metal Ion | Typical Ligand Type | Common Coordination Mode | Potential Geometry of Complex |

| Copper(II) | Semicarbazone/Thiosemicarbazone | Bidentate (N,O or N,S) | Square Planar, Octahedral |

| Nickel(II) | Semicarbazone/Thiosemicarbazone | Bidentate (N,O or N,S), Tridentate | Square Planar, Tetrahedral, Octahedral |

| Zinc(II) | Semicarbazone/Thiosemicarbazone | Bidentate (N,O or N,S) | Tetrahedral |

| Cobalt(II) | Semicarbazone/Thiosemicarbazone | Bidentate (N,O or N,S), Tridentate | Tetrahedral, Octahedral |

| Palladium(II) | Thiosemicarbazone | Bidentate (N,S) | Square Planar |

| Rhenium(I) | Thiosemicarbazone | Bidentate (S,N), Tridentate (S,N,N) | Octahedral |

This table represents generalized coordination trends for the ligand classes based on available literature. Specific outcomes depend on the metal salt, stoichiometry, and reaction conditions.

Enhanced Biological Activities of Metal-Semicarbazone Complexes

A significant driver for the study of semicarbazone metal complexes is the observation that their biological activities are often substantially enhanced compared to the free, uncomplexed ligands. researchgate.netnih.gov This enhancement is attributed to several factors, including increased lipophilicity of the complex, which can facilitate passage through cell membranes. The chelation process can also stabilize the ligand and influence its interaction with biological targets. ijnrd.org Semicarbazone and thiosemicarbazone complexes have demonstrated a wide array of pharmacological applications, including antimicrobial, antiviral, and anticancer activities. nih.govijnrd.orgnih.gov

While specific studies on the metal complexes of 1-(2,6-Dimethylphenyl)semicarbazone derivatives are not widely reported, the parent ligands themselves have been shown to possess significant biological activity. Research into a series of N-(2,6-dimethylphenyl)-substituted semicarbazones identified them as potent anticonvulsant agents. nih.gov For example, the compound N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone emerged as a promising candidate with a broad spectrum of anticonvulsant activity across multiple seizure models, without signs of neurotoxicity or hepatotoxicity. nih.gov The activity of this compound was linked to its ability to increase the levels of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). nih.gov

The principle of enhanced activity upon complexation suggests that transition metal complexes of these biologically active N-(2,6-dimethylphenyl)semicarbazones could represent a promising avenue for developing novel therapeutic agents with improved potency or different mechanisms of action.

The table below presents the anticonvulsant activity of selected N-(2,6-dimethylphenyl)semicarbazone derivatives from a key study, highlighting the inherent biological potential of this structural class.

| Compound | R-group on Aldehyde Moiety | Anticonvulsant Activity (MES Test, % Protection at 30 mg/kg, i.p.) |

| 8 | 4-Chlorobenzaldehyde | 88 |

| 9 | 2-Hydroxybenzaldehyde | 100 |

| 12 | 2-Methoxybenzaldehyde | 63 |

| 14 | 3,4,5-Trimethoxybenzaldehyde | 75 |

| 16 | 2-Nitrobenzaldehyde (B1664092) | 75 |

Data sourced from Yogeeswari et al. (2005). nih.gov The study investigated a larger series of compounds, and this table represents a selection of active derivatives.

Emerging Research Avenues and Future Directions for 1 2,6 Dimethylphenyl Semicarbazide Chemistry

Novel Synthetic Strategies for Diversification and Functionalization